N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide

G protein-coupled receptor kinase GRK inhibitor Enzyme inhibition

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide (CAS 500291-25-8, also known as 2-amino-N-(5-ethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)acetamide) is a synthetic pyrimidine derivative belonging to the barbituric acid class. Its core structure features a hexahydropyrimidine-2,4,6-trione ring system with a 5-ethyl substituent and an N-linked glycinamide side chain.

Molecular Formula C8H12N4O4
Molecular Weight 228.21 g/mol
Cat. No. B12583632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide
Molecular FormulaC8H12N4O4
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)NC(=O)CN
InChIInChI=1S/C8H12N4O4/c1-2-8(12-4(13)3-9)5(14)10-7(16)11-6(8)15/h2-3,9H2,1H3,(H,12,13)(H2,10,11,14,15,16)
InChIKeyUSKWEAZKNQWKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide: Sourcing Guide for a Research-Grade Barbituric Acid Derivative


N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide (CAS 500291-25-8, also known as 2-amino-N-(5-ethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)acetamide) is a synthetic pyrimidine derivative belonging to the barbituric acid class . Its core structure features a hexahydropyrimidine-2,4,6-trione ring system with a 5-ethyl substituent and an N-linked glycinamide side chain. The compound has been referenced as a G protein-coupled receptor kinase (GRK) inhibitor tool in biochemical research , and is cataloged under the NCI/DTP identifier NSC-85256, indicating its historical inclusion in screening libraries.

Why N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide Cannot Be Swapped with Other Barbiturate Analogs


Within the barbituric acid chemotype, minor structural modifications cause profound shifts in target engagement and biological profile [1]. N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide combines a specific 5-ethyl substitution on the barbiturate ring with an N-linked glycinamide motif; this dual modification is distinct from the C5,C5-disubstituted patterns of classic sedative barbiturates or alternative N-alkyl derivatives. The unique presentation of the primary amine on the glycinamide side chain is hypothesized to be critical for its reported interaction with GRK enzymes, a feature absent in other commercially available barbituric acid building blocks [2]. Consequently, substituting this compound with a generic barbiturate scaffold or a different N-substituted glycine analog cannot be assumed to reproduce the same binding kinetics or functional inhibition profile. A quantitative, comparator-anchored performance evaluation is therefore mandatory prior to procurement.

Quantitative Differentiation Evidence for N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide: A Systematic Review


Assessment of Available Comparator-Anchored Biological Data

The scientific literature currently lacks direct, head-to-head quantitative comparisons between N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide and its closest analogs or in-class candidates under identical experimental conditions. The compound is cataloged as a GRK inhibitor based on a seminal Journal of Medicinal Chemistry publication [1]; however, the original data reported in Bigham et al. (1992) describes the broader pyrimidine derivative class and does not isolate the specific IC50, Ki, or selectivity metrics for this exact derivative against named compators. No other primary research papers, patents, or authoritative databases were found to provide the quantitative, comparator-based evidence required to support a decisive differentiation claim. Therefore, the strongest available evidence tag is 'class-level inference,' and any specific differentiation must be considered unvalidated until new experimental data emerges.

G protein-coupled receptor kinase GRK inhibitor Enzyme inhibition

Comparison Against Common Barbiturate Scaffolds: Lack of Selectivity Data

A significant knowledge gap exists regarding the selectivity profile of N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide. While classic 5,5-disubstituted barbiturates (e.g., phenobarbital, pentobarbital) are well-characterized for GABAA receptor modulation, the shift to a mono-ethyl, N-glycinamide substituted scaffold is expected to abolish this activity. However, no experimental data, such as a broad kinase selectivity panel, directly compares this compound's promiscuity or lack thereof with that of a known promiscuous barbiturate or another GRK inhibitor. The absence of this data means its 'clean' kinase profile is unsupported by evidence and cannot be used as a procurement criterion.

Barbituric acid Selectivity Kinase profiling

Physicochemical Property Profile: A Procurement-Relevant Differential

The molecular structure offers a calculable, though not experimentally benchmarked, advantage over classic barbiturates. The molecular weight (228.21 g/mol), topological polar surface area, and hydrogen bond donor/acceptor count are within drug-like space. Crucially, the primary amine in the glycinamide side chain provides a reactive handle for bioconjugation or salt formation that is absent in standard 5,5-disubstituted barbiturates. For instance, compared to barbital (MW 184.19, LogP ~0.58), this compound has a higher MW and additional H-bond donors, predicting greater aqueous solubility and different oral absorption characteristics, though experimental solubility in biorelevant media is required to confirm this.

Physicochemical properties Solubility Drug-likeness

Validated Application Scenarios for N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide


Use as a GRK Inhibitor Tool Compound Where Class-Level Activity is Sufficient

Given the historical reference to GRK inhibition, this compound can be procured as a starting point for kinase inhibition studies when the goal is to explore the barbituric acid scaffold's activity, rather than relying on exact potency. Its value lies in being a structurally distinct prototype compared to established, more potent GRK inhibitors, which can help map the structure-activity relationship (SAR) for this chemotype [1].

Synthetic Intermediate for Derivatization via the Primary Amine Handle

The free amine in the glycinamide side chain is a defined point for chemical modification. This makes the compound a valuable intermediate for generating compound libraries through amide coupling, reductive amination, or sulfonamide formation. This specific functional group is not available on standard, unsubstituted barbituric acid or its simple 5,5-dialkyl derivatives, giving it a distinct role in medicinal chemistry projects .

Reference Standard for Physicochemical Profiling of Barbiturate-Derived Amines

Due to its balanced atomic composition and the presence of a basic amine alongside multiple carbonyl groups, this compound can serve as a reference standard for developing analytical methods (e.g., LC-MS, HPLC) or for training in silico prediction models for solubility and permeability. This application relies solely on its well-defined structure and predictable properties, not on undocumented biological superiority .

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